2-(Tert-butoxy)-1,3-di-tert-butylbenzene
Description
2-(Tert-butoxy)-1,3-di-tert-butylbenzene is a sterically hindered aromatic compound characterized by three bulky tert-butyl substituents: two at the 1- and 3-positions of the benzene ring and one tert-butoxy group at the 2-position. This structural arrangement confers exceptional steric protection and electronic effects, making it a compound of interest in organic synthesis, catalysis, and materials science. Its stability under thermal and oxidative conditions is attributed to the electron-donating tert-butyl groups, which shield the aromatic core from reactive intermediates .
Properties
Molecular Formula |
C18H30O |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1,3-ditert-butyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C18H30O/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)19-18(7,8)9/h10-12H,1-9H3 |
InChI Key |
WJHGMRJZWRUDPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-1,3-di-tert-butylbenzene typically involves the alkylation of a benzene derivative with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-1,3-di-tert-butylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
2-(Tert-butoxy)-1,3-di-tert-butylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-1,3-di-tert-butylbenzene involves its interaction with molecular targets and pathways within a given system. The compound’s bulky tert-butyl groups can influence its reactivity and interactions with other molecules. For example, in electrophilic aromatic substitution reactions, the tert-butyl groups can direct the incoming electrophile to specific positions on the benzene ring due to steric and electronic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-(tert-butoxy)-1,3-di-tert-butylbenzene, a comparative analysis with structurally related compounds is essential. The evidence provided focuses on 1,3-di-tert-butylbenzene , a simpler analog lacking the tert-butoxy group. Below is a detailed comparison:
Table 1: Key Differences Between this compound and 1,3-Di-tert-butylbenzene
Research Findings
Role in Spoilage Detection: 1,3-Di-tert-butylbenzene was identified as a volatile organic compound (VOC) in salmon spoilage studies, with its concentration increasing during storage at 4°C and 25°C. This trend correlated with microbial activity and lipid oxidation, making it a reliable freshness indicator .
Quantitative Behavior: Standard curves for 1,3-di-tert-butylbenzene in salmon showed a correlation coefficient (R²) > 0.99, confirming its utility in targeted spoilage assays . No analogous data exist for this compound, as its applications in food science remain unexplored.
Thermodynamic Stability :
- The tert-butoxy group in this compound provides additional steric shielding, reducing reactivity toward electrophilic substitution compared to 1,3-di-tert-butylbenzene.
Limitations and Knowledge Gaps
Comparative data for other analogs (e.g., 2-methyl or 2-ethoxy derivatives) are absent. Thermodynamic parameters (e.g., ΔHf, logP) for this compound remain unverified in peer-reviewed literature.
Opportunities for Further Research :
- Synthesis and characterization of this compound derivatives to explore catalytic or material science applications.
- Comparative studies on oxidative stability and electronic effects using computational chemistry (e.g., DFT calculations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
